REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[O:8][CH3:9].[Mg].[Br:11][C:12]1[CH:20]=[CH:19][CH:18]=[CH:17][C:13]=1[C:14](Cl)=[O:15]>>[Br:11][C:12]1[CH:20]=[CH:19][CH:18]=[CH:17][C:13]=1[C:14]([C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[O:8][CH3:9])=[O:15]
|
Name
|
|
Quantity
|
9.4 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC=C1)OC
|
Name
|
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=O)Cl)C=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
described in Preparation VIa and
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=CC=C1)C(=O)C1=C(C=CC=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.6 g | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 65.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |